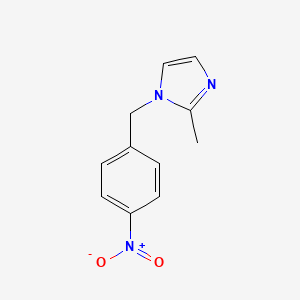

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[(4-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-12-6-7-13(9)8-10-2-4-11(5-3-10)14(15)16/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZYPLFJZZWFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407776 | |

| Record name | 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-86-8 | |

| Record name | 2-Methyl-1-[(4-nitrophenyl)methyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56643-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole and its Precursors

The construction of the this compound framework can be approached through several synthetic pathways. The choice of method often depends on the desired yield, purity, and the availability of starting materials.

Alkylation of Imidazole (B134444) with Nitrobenzyl Halides

A primary and widely employed method for the synthesis of this compound is the N-alkylation of a suitable imidazole precursor, such as 2-methyl-4(5)-nitroimidazole, with a 4-nitrobenzyl halide. researchgate.netnih.gov This reaction involves the formation of a carbon-nitrogen bond at one of the nitrogen atoms of the imidazole ring.

The efficiency and outcome of the N-alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature of the base, and the reaction temperature.

Studies have shown that the alkylation of 4- and 5-nitroimidazoles is sensitive to the operational conditions. derpharmachemica.comresearchgate.net For instance, conducting the reaction at room temperature often results in low yields. derpharmachemica.comresearchgate.net However, heating the reaction mixture can significantly improve the yield of the desired N-alkylated products. derpharmachemica.comresearchgate.net

The selection of the solvent and base is also crucial. The use of acetonitrile (B52724) as a solvent in the presence of potassium carbonate (K2CO3) as a base has been found to be effective, leading to good yields of N-alkylated imidazole derivatives. derpharmachemica.comresearchgate.net The reaction kinetics are also influenced by temperature, with elevated temperatures generally leading to shorter reaction times. derpharmachemica.comresearchgate.net

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-nitrobenzyl bromide | K2CO3 | Acetonitrile | 60 | 2 | 85 |

| 2 | 4-nitrobenzyl bromide | K2CO3 | DMSO | 60 | 3 | 78 |

| 3 | 4-nitrobenzyl bromide | KOH | Acetonitrile | 60 | 2.5 | 65 |

| 4 | 4-nitrobenzyl bromide | KOH | DMSO | 60 | 3 | 72 |

This table presents a summary of reaction conditions for the alkylation of a nitroimidazole precursor with 4-nitrobenzyl bromide, based on findings from referenced studies. derpharmachemica.comresearchgate.net

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as 2-methyl-4(5)-nitroimidazole, is controlling the regioselectivity. The alkylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction medium. otago.ac.nz

In the case of 2-methyl-4(5)-nitroimidazole, the N-alkylation with benzyl (B1604629) halides can yield both the N1-alkyl-4-nitro and N1-alkyl-5-nitro isomers. researchgate.net The major product is typically the sterically less hindered 1,4-isomer. researchgate.net The presence of electron-withdrawing groups, such as the nitro group, deactivates the imidazole ring towards electrophilic attack, and the position of this group plays a crucial role in directing the incoming alkyl group. otago.ac.nz Steric hindrance from the substituent at the 2-position (the methyl group) and the size of the incoming electrophile (the 4-nitrobenzyl group) also significantly influence the preference for alkylation at the less hindered nitrogen atom. otago.ac.nz

Synthesis via Phase Transfer Catalysis

Phase transfer catalysis (PTC) has emerged as a highly efficient and environmentally friendly method for the N-alkylation of imidazoles. researchgate.net This technique is particularly useful for reactions involving a water-soluble reactant and a water-insoluble reactant by facilitating the migration of a reactant from one phase to another where the reaction can occur.

In the synthesis of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, a solid-liquid phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is employed. researchgate.net The reaction is typically carried out at room temperature, which is a significant advantage over conventional methods that often require elevated temperatures. researchgate.net This methodology has been shown to be highly regioselective, yielding predominantly the 4-nitroimidazole (B12731) isomer with excellent yields. researchgate.net The use of potassium carbonate as the base and acetonitrile as the solvent are common conditions for this approach. researchgate.net

| Entry | Alkylating Agent (R-X) | Product Ratio (4-Nitro:5-Nitro) | Yield (%) |

| 1 | 4-Nitrobenzyl bromide | 94:6 | 92 |

| 2 | 4-Chlorobenzyl chloride | 95:5 | 93 |

| 3 | 4-Bromobenzyl bromide | 96:4 | 94 |

| 4 | 4-Fluorobenzyl chloride | 95:5 | 92 |

This table illustrates the high regioselectivity and yields achieved in the N-benzylation of 2-methyl-4(5)-nitroimidazole using phase transfer catalysis. researchgate.net

Multicomponent Reactions in Imidazole Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. bohrium.com This strategy avoids the isolation of intermediates, thereby saving time, energy, and resources. bohrium.com

While a specific multicomponent reaction for the direct synthesis of this compound is not extensively detailed in the literature, the general principles of MCRs can be applied. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) is a common method for preparing 1,2,4,5-tetrasubstituted imidazoles. bohrium.com Conceptually, a similar approach could be envisioned where 4-nitrobenzylamine (B181301) serves as the amine component, along with a suitable dicarbonyl compound and a methyl source, to construct the desired imidazole ring. The development of such a specific MCR would be a valuable contribution to the synthesis of this class of compounds.

One-Pot Condensation Reactions for Imidazole Derivatives

One-pot condensation reactions are another efficient synthetic strategy for the preparation of imidazole derivatives. asianpubs.org These reactions involve the sequential addition of reagents to a single reaction vessel, which simplifies the experimental procedure and work-up.

For the synthesis of 1,2-disubstituted imidazoles, a one-pot approach could involve the reaction of a suitable diamine precursor with a dicarbonyl compound and an aldehyde. For example, the condensation of o-phenylenediamines with aromatic aldehydes is a known method for producing benzimidazole (B57391) derivatives in a one-pot fashion. doi.org A similar strategy could be adapted for the synthesis of this compound by employing N-(4-nitrobenzyl)ethane-1,2-diamine as a precursor, which could then be cyclized with a suitable reagent to introduce the methyl group at the 2-position. The development of a specific and high-yielding one-pot condensation for this target molecule remains an area of interest for synthetic chemists.

Microwave-Assisted and Ultrasonic Methods in Imidazole Synthesis

Modern synthetic chemistry increasingly employs energy-efficient and time-saving techniques such as microwave irradiation and ultrasonication for the construction of heterocyclic scaffolds, including the imidazole ring. These methods offer significant advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and often milder reaction conditions, aligning with the principles of green chemistry.

Microwave-assisted synthesis of imidazole derivatives typically involves the multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt. This one-pot approach is highly efficient, and under microwave irradiation, the reaction times can be reduced from hours to mere minutes. The focused heating effect of microwaves accelerates the rate of the condensation and cyclization steps, leading to the rapid formation of the imidazole core.

Ultrasonic methods, on the other hand, utilize the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to a significant acceleration of the reaction rate. The synthesis of imidazole derivatives under ultrasonic irradiation has been shown to proceed in high yields and with shorter reaction times compared to traditional methods. This technique is particularly useful for reactions that are sluggish at ambient temperature.

Table 1: Comparison of Conventional and Advanced Synthetic Methods for Imidazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasonic Method |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Efficiency | Low | High | High |

| Yields | Moderate to good | Good to excellent | Good to excellent |

| Reaction Conditions | Often harsh | Generally milder | Generally milder |

| Environmental Impact | Higher solvent usage, more byproducts | Greener, less solvent, fewer byproducts | Greener, often solvent-free |

Chemical Transformations and Derivatization of this compound Analogues

The this compound scaffold possesses several reactive sites that allow for a variety of chemical transformations and derivatizations, enabling the synthesis of a diverse library of analogues.

Reduction Reactions of the Nitro Group to Amino

The nitro group on the 4-nitrobenzyl moiety is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is crucial for the synthesis of compounds with altered electronic properties and for introducing new functionalities through reactions targeting the newly formed amino group.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction typically proceeds under mild conditions and gives high yields of the corresponding aniline (B41778) derivative.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and widely applicable.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) can also be used to effect the reduction of the nitro group. This method avoids the need for a pressurized hydrogen atmosphere.

The resulting 1-(4-aminobenzyl)-2-methyl-1H-imidazole is a valuable precursor for the synthesis of amides, sulfonamides, and other derivatives.

Nucleophilic Substitution Reactions at the Benzyl Position

The benzylic position of 1-benzyl-imidazole derivatives is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. chemistrysteps.com The reactivity of this position is enhanced by the stability of the potential carbocation or the transition state of an S(_N)2 reaction, due to resonance delocalization with the benzene (B151609) ring. chemistrysteps.comyoutube.com

For this compound analogues, the benzylic hydrogens can be replaced by a halogen (e.g., bromine) using reagents like N-bromosuccinimide (NBS) under radical initiation. libretexts.org The resulting benzylic halide is an excellent substrate for S(_N)2 reactions with various nucleophiles. youtube.com This allows for the introduction of functionalities such as azides, cyanides, thiols, and various oxygen- and nitrogen-based nucleophiles, thereby enabling the synthesis of a diverse array of derivatives with modified properties.

Oxidation of the Imidazole Ring

The imidazole ring is generally considered to be an electron-rich aromatic system and is relatively resistant to oxidation. rsc.org However, under harsh oxidative conditions, the ring can be cleaved. For instance, treatment with strong oxidizing agents like hydrogen peroxide or perbenzoic acid can lead to the degradation of the imidazole nucleus.

Photo-oxidation reactions of certain imidazole derivatives have also been reported, particularly in the presence of sensitizers. rsc.org The stability of the imidazole ring in this compound analogues towards oxidation is an important consideration in the design of multi-step synthetic sequences, ensuring that this core structure remains intact during other chemical transformations.

Formation of Hybrid Molecules (e.g., Imidazole-Triazole Conjugates)

The synthesis of hybrid molecules by covalently linking two or more different pharmacophores is a well-established strategy in drug discovery. Imidazole-triazole conjugates have garnered significant attention due to the complementary biological activities of both heterocyclic rings.

A powerful and widely used method for the synthesis of such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole.

To synthesize an imidazole-triazole conjugate from a this compound analogue, one of the reacting partners would need to be functionalized with either an azide or an alkyne group. For example, an alkyne-functionalized imidazole derivative can be reacted with a variety of organic azides to produce a library of imidazole-triazole hybrids. This modular approach allows for the rapid generation of diverse structures for biological screening. acs.org

Table 2: Key Reactions in the Synthesis of Imidazole-Triazole Conjugates

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Imidazole-alkyne | Organic azide | Copper(I) salt | Imidazole-1,2,3-triazole conjugate |

| Imidazole-azide | Organic alkyne | Copper(I) salt | Imidazole-1,2,3-triazole conjugate |

Synthesis of Bis-Heterocycles Incorporating the Imidazole Moiety

Bis-heterocycles, molecules containing two heterocyclic rings, often exhibit unique biological activities and material properties. The synthesis of bis-imidazoles can be achieved through various strategies.

One common approach involves the use of a linking molecule that connects two pre-formed imidazole rings. For example, reacting two equivalents of 2-methyl-1H-imidazole with a dihaloalkane in the presence of a base can yield a bis-imidazole where the two imidazole rings are connected by an alkyl chain. researchgate.net

Another strategy involves the construction of the imidazole rings on a pre-existing scaffold that contains two reactive sites. For instance, a three-component reaction involving a diketone, formaldehyde, and a diamine can lead to the formation of bis-imidazole 3-oxides, which can be subsequently deoxygenated to the corresponding bis-imidazoles. lookchem.com These methods provide access to a wide range of bis-imidazole derivatives with varying linkers and substitution patterns. globaljournals.org

Functionalization for Prodrug Design or Targeted Delivery

The strategic functionalization of this compound is a key area of research, particularly for its potential in developing sophisticated drug delivery systems. The presence of the nitro group on the benzyl substituent offers a versatile chemical handle for modification, enabling the design of prodrugs that can be activated under specific physiological conditions or targeted to particular tissues.

A primary strategy for the functionalization of nitroaromatic compounds is the reduction of the nitro group to an amine. This transformation is particularly relevant in the context of bioreductive prodrugs, which are designed to be activated in hypoxic environments, such as those found in solid tumors. The resulting amino group can then serve as a point of attachment for cytotoxic agents, targeting ligands, or solubility-enhancing moieties.

The conversion of the nitro group to an amine can be achieved through various established chemical methods, including catalytic hydrogenation or reduction with metals in acidic media. The resulting aminobenzyl derivative of the imidazole can then be further modified. For instance, the amine can be acylated to form an amide linkage with a drug molecule. This amide bond can be designed to be stable in systemic circulation but susceptible to cleavage by specific enzymes present in the target tissue, thereby releasing the active drug.

Another approach to functionalization involves electrophilic aromatic substitution on the nitrobenzyl ring. While the nitro group is deactivating, it directs incoming electrophiles to the meta position. This allows for the introduction of other functional groups that could be used for conjugation. However, such reactions may require harsh conditions that could compromise the integrity of the imidazole ring.

Furthermore, the imidazole ring itself presents opportunities for functionalization, although these are less commonly exploited for this particular compound. The C4 and C5 positions of the imidazole ring are susceptible to electrophilic attack, which could be utilized to introduce additional functionalities.

The table below summarizes potential functionalization strategies for this compound aimed at prodrug design and targeted delivery.

| Functionalization Strategy | Target Moiety | Potential Application |

| Reduction of Nitro Group | Nitrobenzyl | Bioreductive prodrugs, attachment of targeting ligands |

| Acylation of Amine (post-reduction) | Aminobenzyl | Covalent linkage to cytotoxic drugs |

| Electrophilic Aromatic Substitution | Nitrobenzyl ring | Introduction of conjugating groups |

These functionalization approaches underscore the potential of this compound as a versatile scaffold for the development of advanced therapeutic agents. The ability to selectively modify the nitrobenzyl group opens up a wide array of possibilities for creating prodrugs with enhanced efficacy and reduced side effects.

Advanced Spectroscopic and Computational Characterization for Structure Elucidation and Electronic Properties

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR data confirms the successful N-alkylation of the 2-methyl-4-nitroimidazole core. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts observed for this compound are consistent with its proposed structure, showing distinct signals for the imidazole (B134444) ring, the methyl group, the benzylic methylene (B1212753) bridge, and the para-substituted phenyl ring. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole-H | 7.65 | Singlet |

| Phenyl-H (aromatic) | 7.37 - 7.39 | Multiplet |

| Phenyl-H (aromatic) | 7.12 - 7.14 | Doublet of Doublets |

| Benzyl-CH₂ | 5.58 | Singlet |

| Imidazole-CH₃ | 2.39 | Singlet |

| Note: Data acquired in CDCl₃ at 400 MHz. researchgate.net |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The spectrum for this compound shows characteristic peaks for the imidazole ring carbons, the methyl carbon, the benzylic carbon, and the carbons of the 4-nitrophenyl group. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| Imidazole-C (quaternary) | 146.11 |

| Imidazole-C (quaternary) | 144.39 |

| Phenyl-C (quaternary) | 133.89 |

| Phenyl-C | 129.47 |

| Phenyl-C | 128.99 |

| Phenyl-C (quaternary) | 127.29 |

| Imidazole-CH | 120.24 |

| Benzyl-CH₂ | 51.05 |

| Imidazole-CH₃ | 13.40 |

| Note: Data acquired in CDCl₃. researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm the presence of the key structural motifs. researchgate.net These include stretching vibrations for the nitro group (NO₂), aromatic and aliphatic C-H bonds, and vibrations associated with the imidazole and phenyl rings.

Interactive Data Table: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3096 | C-H Stretch | Aromatic (C-H) | researchgate.net |

| 1604 | C=C Stretch | Aromatic Ring | researchgate.net |

| 1538 | N-O Asymmetric Stretch | Nitro (NO₂) | researchgate.net |

| 1348 | N-O Symmetric Stretch | Nitro (NO₂) | researchgate.net |

| 1291 | C-N Stretch | Imidazole Ring | researchgate.net |

| 831 | C-H Out-of-Plane Bend | p-Substituted Phenyl | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. Electron ionization mass spectrometry (EI-MS) of related benzimidazole (B57391) derivatives shows that fragmentation often involves pathways that yield stable cations. journalijdr.com For this compound (C₁₁H₁₁N₃O₂), the molecular weight is 217.23 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 217. Key fragmentation patterns would likely involve the cleavage of the benzyl-imidazole bond, leading to characteristic fragments. Expected fragments include the 4-nitrobenzyl cation (m/z 136) and the 2-methyl-4-nitroimidazole radical cation or related fragments. The study of fragmentation patterns in similar nitroimidazole compounds indicates that processes like the release of a neutral NO radical are common. researchgate.netnih.gov

X-ray Diffraction Analysis of Related Nitroimidazole Crystal Structures

While a specific crystal structure for this compound is not detailed, analysis of closely related nitroimidazole derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Studies on similar structures, such as 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, reveal that the methyl-nitro-imidazole core is essentially planar. nih.gov Slight twists of the nitro group relative to the imidazole ring are common, with reported dihedral angles of a few degrees (e.g., 2.75° to 5.64°). nih.gov In another related compound, the dihedral angle between the imidazole and benzene (B151609) rings was found to be 34.93°. nih.gov This suggests that in this compound, the imidazole and phenyl rings are not coplanar, adopting a twisted conformation due to the flexibility of the methylene (-CH₂-) linker. This rotation allows the molecule to minimize steric hindrance and optimize packing in the crystal lattice.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. ias.ac.in In nitroimidazole derivatives, classical hydrogen bonds are often absent, but the crystal structure is stabilized by numerous weak intermolecular interactions. nih.gov Weak C-H···O and C-H···N interactions are commonly observed, where hydrogen atoms from the imidazole ring, methyl group, or phenyl ring interact with the oxygen atoms of the nitro group or the nitrogen atoms of an adjacent imidazole ring. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations, particularly those grounded in density functional theory (DFT), are powerful tools for exploring the intrinsic properties of molecular systems. These methods allow for the detailed examination of molecular geometry, orbital energies, charge distributions, and non-covalent interactions, which collectively define the chemical behavior of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, are employed to determine the most stable three-dimensional conformation (optimized geometry) and to describe its electronic properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for Nitroimidazole Derivatives (Illustrative Data)

| Parameter | Value (Å / °) | Description |

|---|---|---|

| C-N (imidazole) | ~1.38 Å | Bond length within the imidazole ring |

| C=N (imidazole) | ~1.32 Å | Bond length within the imidazole ring |

| N-O (nitro) | ~1.23 Å | Bond length in the nitro group |

| Dihedral Angle | ~50-60° | Angle between imidazole and phenyl rings |

Note: This table contains illustrative data based on typical DFT calculations for similar molecules, not specific experimental values for this compound.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich imidazole ring, while the LUMO is anticipated to be centered on the electron-deficient 4-nitrobenzyl moiety due to the strong electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive, indicating a greater ease of intramolecular charge transfer from the imidazole portion to the nitrobenzyl portion upon electronic excitation. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -2.4 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.1 eV | Indicator of chemical reactivity |

Note: This table contains illustrative data based on typical DFT calculations for similar molecules, not specific experimental values for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization by examining interactions between filled (donor) and vacant (acceptor) orbitals. This analysis reveals hyperconjugative interactions that contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant delocalization is expected from the lone pair orbitals of the nitrogen atoms in the imidazole ring and the oxygen atoms of the nitro group into anti-bonding orbitals (π*) of the aromatic systems. These intramolecular charge transfer events are key to the molecule's electronic structure and stability. researchgate.net

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on NO₂ | π*(C-C) in Phenyl Ring | > 15 | Lone Pair → Anti-bonding π |

| π(C-C) in Imidazole | π*(C-C) in Imidazole | > 20 | π → π* Delocalization |

| LP(N) in Imidazole | π*(C-N) in Imidazole | > 10 | Lone Pair → Anti-bonding π |

Note: This table contains illustrative data based on typical NBO calculations for similar molecules, not specific experimental values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the nitro group and one of the nitrogen atoms of the imidazole ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, indicating sites for potential nucleophilic attack.

Due to the presence of the strongly electron-withdrawing nitro group and the electronegative nitrogen and oxygen atoms, this compound is expected to have a significant dipole moment. Atomic charge calculations would confirm a net negative charge on the nitrogen and oxygen atoms and a net positive charge on many of the carbon and hydrogen atoms, reflecting the polar nature of the C-N, C-O, and N-O bonds.

Non-covalent interactions are crucial in determining the crystal packing and supramolecular assembly of molecules. In the solid state, the structure is often stabilized by a network of weak interactions.

Crystal structure analysis of the closely related compound 1-(4-nitrophenyl)-2-methyl-4-nitroimidazole reveals that the packing is governed by relatively short and directional C—H···O and C—H···N hydrogen bonds. researchgate.net Specifically, centrosymmetric dimers are formed via C—H···O interactions, and these dimers are then connected into tapes by C—H···N hydrogen bonds. researchgate.net It is highly probable that this compound engages in similar interactions. Furthermore, the presence of nitro groups suggests the possibility of nitro-nitro interactions, which also play a role in the stabilization of the crystal lattice. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Biological Activities

The biological profile of the 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole scaffold is intricately modulated by the nature and position of its various substituents. Key structural components, including the nitro group, the methyl group on the imidazole (B134444) ring, and the benzyl (B1604629) moiety, each play a distinct role in the molecule's interaction with biological targets.

The nitro group is a critical pharmacophore in many biologically active compounds, and its presence in the this compound scaffold is fundamental to its mechanism of action. As a potent electron-withdrawing group, it significantly influences the electronic properties of the imidazole ring, which can enhance interactions with biological macromolecules. nih.govsvedbergopen.com The biological activity of nitroimidazoles is often dependent on the intercellular reduction of the nitro group, which leads to the formation of a short-lived but crucial nitro anion radical (NO₂⁻). nih.gov This reduction process can generate toxic intermediates that can covalently bind to cellular components like DNA, leading to cell death.

The position of the nitro group on the imidazole ring is a key determinant of the compound's biological activity spectrum. For instance, in the context of antitubercular agents, 4-nitroimidazoles have demonstrated significant activity against aerobic populations of Mycobacterium tuberculosis, a feature not typically observed in their 5-nitroimidazole counterparts like metronidazole (B1676534). nih.gov Conversely, 5-nitroimidazoles have well-established efficacy as antiprotozoal and anaerobic antibacterial agents. Studies have shown that derivatives with the nitro group in the 5-position of the imidazole ring can be significantly less active (from two to two thousand times, depending on the C-2 substituent) than their 4-nitroimidazole (B12731) isomers in certain assays. nih.gov This highlights the critical role of the nitro group's position in defining the therapeutic potential of nitroimidazole-based compounds.

Table 1: Comparison of Biological Activity Focus based on Nitro Group Position

| Nitro Group Position | Primary Biological Activity Focus | Key Mechanistic Feature | Example Compounds |

|---|---|---|---|

| 4-Nitro | Aerobic Antitubercular | Essential for activity against aerobic Mtb | PA-824, OPC-67683 nih.gov |

| 5-Nitro | Antiprotozoal, Anaerobic Antibacterial | Bioreduction to cytotoxic intermediates | Metronidazole, Tinidazole jocpr.com |

The methyl group at the 2-position of the imidazole ring also exerts a significant influence on the biological activity of this compound. This substituent can affect the molecule's steric and electronic properties, which in turn can modulate its interaction with target enzymes or receptors. The steric bulk of the methyl group can influence the orientation of the molecule within a binding site and can also protect the nitro group from metabolic deactivation. jocpr.com

For example, in the development of antitubercular agents, the 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivative, OPC-67683, is a clinical trial candidate, underscoring the importance of the 2-methyl substituent in this class of compounds. nih.gov The presence of a substituent at the C2 position is considered important for the interaction with receptors in anaerobic organisms. jocpr.com Research has also shown that electron-withdrawing groups at the 2-position can enhance antimicrobial activity, while electron-donating groups may improve other properties, indicating the nuanced role of this substitution. researchgate.net

Modifications to the benzyl moiety at the N1 position of the imidazole ring provide a valuable avenue for fine-tuning the biological activity of this class of compounds. The benzyl group itself contributes to the lipophilicity of the molecule, which can be important for cell penetration. jocpr.com Furthermore, substitutions on the phenyl ring of the benzyl group can lead to significant changes in potency and selectivity.

A study on a series of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles revealed that these compounds exhibit notable anti-inflammatory and anti-diabetic activities. researchgate.net This suggests that the electronic and steric properties of the substituents on the benzyl ring can be modulated to target different biological pathways. For instance, the introduction of different functional groups can alter the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions within a target's binding pocket.

Table 2: Influence of Benzyl Moiety Modifications on Biological Activity

| Compound Class | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | Various substituents on the benzyl ring | Anti-inflammatory and anti-diabetic activities | researchgate.net |

| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazoles | Benzene (B151609) sulfonated derivative | Inhibition of Staphylococcus aureus | derpharmachemica.com |

| 1-[2-substituted ethyl]-2-methyl-5-nitroimidazoles | Phenylacetamide derivative | Effect on Streptococcus B | derpharmachemica.com |

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules and its ability to interact with a diverse range of biological targets. longdom.orgchemijournal.com Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor. chemijournal.com This versatility enables imidazole-containing compounds to bind to enzymes and receptors through various non-covalent interactions.

Slight modifications to the substitution pattern on the imidazole ring can lead to significant changes in biological activity. chemijournal.com The electron density distribution within the ring, which is influenced by the attached substituents, plays a crucial role in its binding interactions. researchgate.net The imidazole nucleus is a core component of many drugs with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscoring its importance in drug design and development. nih.govscialert.net

Rational Drug Design Strategies Incorporating this compound Scaffold

The well-defined structure-activity relationships of nitroimidazole derivatives have paved the way for the application of rational drug design strategies to develop novel therapeutic agents based on the this compound scaffold.

Ligand-based drug design approaches are particularly relevant when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of molecules that bind to the target to derive a pharmacophore model, which defines the essential structural features required for biological activity. The nitroimidazole scaffold has been extensively explored in medicinal chemistry, providing a rich dataset for such approaches. nih.govdoaj.org

The development of quantitative structure-activity relationship (QSAR) models for nitroimidazole analogues has been a key strategy. These models mathematically correlate the structural features of the compounds with their biological activities, allowing for the prediction of the potency of novel, unsynthesized molecules. researchgate.net By identifying the key physicochemical properties that govern activity, such as lipophilicity, electronic effects, and steric parameters, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success. The this compound scaffold, with its distinct substitution points, offers a versatile template for the design of new ligands with tailored biological profiles. Fragment-based screening has also identified novel scaffolds that differ substantially from traditional 5-nitroimidazoles, opening new avenues for the design of inhibitors for specific targets. nih.govacs.org

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. In the context of this compound and its analogs, SBDD approaches have been employed to understand their mechanism of action and to guide the design of more potent derivatives.

A notable example involves the design of 2-methyl and 2-methyl-4-nitroimidazole derivatives as potential antifungal agents. researchgate.net In these studies, clotrimazole (B1669251), a known antifungal drug, served as a reference. The imidazole ring of clotrimazole was replaced with 2-methylimidazole (B133640) and 2-methyl-4-nitroimidazole moieties to explore new chemical space. researchgate.net To rationalize the potential antifungal activity, molecular docking simulations were performed. These computational studies docked the designed compounds into the active site of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal cell membrane biosynthesis pathway and a primary target for azole antifungals. researchgate.net

The crystal structure of Mycobacterium tuberculosis CYP51 (MT-CYP51), with the PDB code 1E9X, was used as the receptor model for these docking studies. researchgate.net The simulations aimed to predict the binding conformations and affinities of the novel imidazole derivatives within the enzyme's active site. The results indicated that the designed compounds, including derivatives of 2-methyl-4-nitroimidazole, demonstrated a good affinity for the enzyme, suggesting they could act as effective inhibitors. researchgate.net Specifically, compounds like 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazole showed significant predicted activity. researchgate.net Such SBDD studies provide critical insights into the molecular interactions between the ligand and the target, guiding the optimization of the lead compound by modifying functional groups to enhance binding and, consequently, biological activity. nih.gov

Table 1: Examples of 2-Methyl-4-Nitroimidazole Derivatives in Docking Studies

| Compound Name | Core Structure | Substituent at N1 | Target Enzyme |

|---|---|---|---|

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazole | 2-Methyl-4-nitroimidazole | (4-methoxyphenyl)diphenylmethyl | MT-CYP51 |

| 1-[bis-4-methoxyphenyl-phenylmethyl]-2-methylimidazole | 2-Methylimidazole | bis(4-methoxyphenyl)phenylmethyl | MT-CYP51 |

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazole | 2-Methylimidazole | (4-methoxyphenyl)diphenylmethyl | MT-CYP51 |

Data sourced from studies on antifungal agents. researchgate.net

Pharmacophore Modeling and Development

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings necessary for molecular recognition at a target's active site. dovepress.com This approach can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-receptor complex. nih.govnih.gov

For the this compound scaffold, a pharmacophore model can be developed to guide the design of new derivatives with desired biological activities. Based on its structure, a hypothetical pharmacophore model would likely include:

An Aromatic/Hydrophobic Region: Corresponding to the imidazole ring.

A Hydrogen Bond Acceptor: Represented by the nitro group, which is a strong electron-withdrawing group.

A second Aromatic/Hydrophobic Region: Corresponding to the 4-nitrobenzyl moiety.

The development of such models is integral to designing novel compounds, as seen in studies involving other imidazole-based structures. For instance, a hybrid pharmacophore approach was used to design and synthesize novel imidazole-1,2,3-triazole hybrids with potential anticancer activity. nih.gov In such studies, the pharmacophoric features of different bioactive scaffolds are combined to create new molecules with enhanced or novel activities. nih.gov

The main application of a validated pharmacophore model is in virtual screening to search large chemical databases for new molecules that match the pharmacophoric features, thereby identifying novel scaffolds with the potential for similar biological activity. nih.gov

Computational Screening and Virtual Library Design

Computational screening, or virtual screening, is a key strategy in modern drug discovery that leverages computational power to analyze large libraries of chemical compounds and identify those that are most likely to bind to a drug target. This process is significantly faster and more cost-effective than traditional high-throughput screening. The pharmacophore models and structure-based docking results discussed previously serve as the foundation for large-scale computational screening campaigns centered around the this compound scaffold.

The process typically involves using a validated pharmacophore model as a 3D query to filter databases containing millions of compounds. researchgate.net Molecules that fit the spatial and chemical constraints of the pharmacophore are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis and biological testing. nih.gov

Furthermore, beyond screening existing libraries, computational methods are used to design de novo or virtual libraries of compounds. Starting with the this compound core, a virtual library can be generated by systematically modifying its substituents. For example, different functional groups can be placed on the benzyl ring, or the methyl group on the imidazole can be replaced with other alkyl groups. These designed libraries can then be evaluated computationally to predict their binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding synthetic efforts toward the most promising candidates. nih.gov

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric Replacements

Bioisosterism is a strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or toxicological properties. drughunter.com This approach is critical for fine-tuning the characteristics of a molecule like this compound.

Potential bioisosteric replacements for key moieties in the molecule include:

Phenyl Ring: The benzyl ring can be replaced by other aromatic or heteroaromatic systems to explore new interactions with the target or to alter properties like solubility and metabolism. Common bioisosteres for a phenyl ring include pyridyl, thiophene, or pyrazole (B372694) rings. These replacements can introduce new hydrogen bonding capabilities or change the molecule's polarity.

Imidazole Ring: While a core component, even the imidazole ring can be considered for bioisosteric replacement. Heterocycles like 1,2,4-triazole (B32235), oxadiazole, or pyrazole can sometimes serve as effective replacements, maintaining key electronic and structural features while offering a different chemical profile. drughunter.com

Scaffold Hopping

Scaffold hopping is a more advanced design strategy that involves replacing the central core structure (the scaffold) of a molecule with a chemically distinct one, while preserving the 3D orientation of the essential functional groups responsible for biological activity. nih.gov This technique is used to discover novel chemical series with improved properties or to escape existing patent claims.

Starting from the this compound scaffold, a scaffold hopping approach would aim to identify new core structures that can position the key pharmacophoric elements—the 2-methyl group, the 4-nitrobenzyl group, and the heterocyclic nitrogen atoms—in a similar spatial arrangement. For example, one might explore replacing the imidazole core with a triazole, indazole, or imidazopyridine scaffold. rsc.org This process often relies heavily on computational tools to assess the geometric and electronic similarity between the original scaffold and potential replacements. nih.gov A successful scaffold hop can lead to a completely new class of compounds that bind to the same biological target, potentially offering significant advantages in potency, selectivity, or pharmacokinetic properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Clotrimazole |

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazole |

| 1-[bis-4-methoxyphenyl-phenylmethyl]-2-methylimidazole |

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methylimidazole |

| Imidazole |

| 1,2,3-Triazole |

| 1,2,4-Oxadiazole |

| Pyridine (B92270) |

| Thiophene |

| Pyrazole |

| 1,2,4-Triazole |

| Indazole |

Preclinical Biological Investigations and Pharmacological Actions of 2 Methyl 1 4 Nitrobenzyl 1h Imidazole Analogues

Antimicrobial Activities

The antimicrobial effects of nitroimidazole compounds are a significant area of interest in the development of new therapeutic agents. Analogues of 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole have demonstrated notable efficacy against a variety of bacterial strains.

The antibacterial activity of nitroimidazole analogues is primarily attributed to their unique mechanism of action, which involves the reduction of the nitro group under anaerobic conditions, leading to the formation of cytotoxic radicals that damage bacterial cells.

Derivatives of nitroimidazole have shown varied activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole analogues have demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net Conversely, some metronidazole (B1676534)/1,2,3-triazole conjugates have exhibited potent activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The efficacy can be influenced by the specific substitutions on the imidazole (B134444) ring. For example, some studies have shown that certain 1-methyl-4-nitro-1H-imidazole derivatives are highly active against Gram-positive bacteria but show no significant activity against Gram-negative bacteria at lower concentrations. researchgate.net

The potency of antibacterial agents is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. For nitroimidazole analogues, these values can vary significantly depending on the bacterial strain and the specific chemical structure of the compound.

For example, a study on 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives reported MIC values against Klebsiella pneumoniae and E. coli ranging from 40 to 80 μM. nih.gov In another study, certain metronidazole derivatives showed MIC values ranging from 140 to 320 µg/mL against S. aureus and 140 to 400 µg/mL against E. coli. tsijournals.com The MBC is typically determined after the MIC, and for some compounds, the MBC can be equal to or slightly higher than the MIC. nih.govnih.gov

MIC and MBC Values for Selected Nitroimidazole Analogues

| Compound Analogue | Bacterial Strain | MIC | MBC | Source |

|---|---|---|---|---|

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 μM | Not Reported | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | E. coli | 40 μM | Not Reported | nih.gov |

| 2-benzylthiomethyl-1H-benzimidazole derivative (5b) | S. aureus | 140 µg/mL | Not Reported | tsijournals.com |

| 2-benzylthiomethyl-1H-benzimidazole derivative (5j) | E. coli | 140 µg/mL | Not Reported | tsijournals.com |

While the primary mechanism of nitroimidazoles is not the direct inhibition of cell wall synthesis, some imidazole-containing compounds have been investigated for such properties. The bacterial cell wall is a critical structure for survival, and its synthesis is a common target for antibiotics. mlsascp.com For instance, some imidazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of peptidoglycan precursors. nih.gov However, for nitroimidazoles, the more predominant mechanism of action involves the generation of reactive nitro species.

The key mechanism of action for nitroimidazole compounds involves their intracellular reduction. nih.gov In anaerobic bacteria, the nitro group of the nitroimidazole is reduced by bacterial enzymes, such as nitroreductases, to form highly reactive nitro radical anions. nih.govnih.gov These radicals, and other reduced intermediates, can then interact with and damage critical cellular components, including DNA, RNA, and proteins, leading to bacterial cell death. nih.govyoutube.com This disruption of DNA's helical structure can expose it to fragmentation by nucleases. youtube.com This mechanism of action, which is dependent on the activation of the drug within the anaerobic environment of the target bacteria, contributes to its selective toxicity. mlsascp.com

The emergence of drug-resistant bacterial strains is a major global health concern. Research has demonstrated that some novel nitroimidazole analogues exhibit activity against resistant pathogens. For example, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2 to 16 μg/mL. nih.gov Additionally, amidinobenzimidazole derivatives connected to a 1,2,3-triazole have demonstrated strong inhibitory activity against resistant Gram-positive bacteria, including MRSA. researchgate.net The development of new nitroimidazole compounds continues to be a promising strategy to combat antibiotic resistance.

Antifungal Efficacy and Mechanism of Action

Analogues of this compound have demonstrated notable antifungal properties, positioning them as subjects of interest in the development of new antimycotic agents.

Research has shown that derivatives of 2-methyl-4-nitroimidazole exhibit significant activity against various fungal pathogens. In one study, a series of N-substituted 2-methyl-4-nitroimidazole compounds were synthesized and evaluated for their antifungal potential. Specifically, 1-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-4-nitroimidazole demonstrated greater than 75% activity against Candida albicans. This level of activity highlights the potential of this structural scaffold in combating infections caused by this opportunistic yeast. Further studies have corroborated the antifungal potential of various imidazole derivatives against Candida species. researchgate.netmdpi.com While extensive data on the activity of these specific analogues against Mucor spp. is not widely available in the reviewed literature, the broad-spectrum potential of imidazole derivatives suggests this as an area for future investigation.

Antifungal Activity of 2-Methyl-4-Nitroimidazole Analogues

| Compound | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 1-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-4-nitroimidazole | Candida albicans | >75% inhibition |

The primary mechanism of antifungal action for many imidazole-based compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.netnih.gov These compounds target the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme. researchgate.netnih.gov By inhibiting this enzyme, the conversion of lanosterol to ergosterol is blocked, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. nih.gov This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth. nih.gov Docking studies of 2-methyl-4-nitroimidazole derivatives have shown a good affinity for the active site of 14α-demethylase (CYP51), supporting this mechanism of action.

The determination of the Minimum Fungicidal Concentration (MFC) is crucial for understanding whether a compound kills or merely inhibits fungal growth. For many antifungal agents, the MFC is determined as the lowest concentration of the drug that results in a 99.9% reduction in the initial inoculum. While the reviewed literature provides evidence of the antifungal activity of this compound analogues, specific MFC values were not consistently reported in the readily available sources. The determination of MFC values for these compounds would be a valuable next step in characterizing their full antifungal potential.

Antiparasitic Efficacy

The therapeutic utility of nitroimidazole derivatives extends to the treatment of parasitic infections. A series of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized and evaluated for their activity against protozoan parasites.

In one study, compounds were tested against Entamoeba histolytica and Giardia intestinalis. Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited potent activity against both parasites, with an IC50 value of 1.47 µM. Several other derivatives in the same series also demonstrated significant antiparasitic effects, with IC50 values ranging from 1.72 to 4.43 µM. These findings underscore the potential of the 1-methyl-4-nitroimidazole (B145534) scaffold as a basis for the development of novel antiparasitic agents.

Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Analogues

| Compound | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica and Giardia intestinalis | 1.47 | |

| Other 5-aryl-1-methyl-4-nitroimidazole derivatives | Entamoeba histolytica and Giardia intestinalis | 1.72 - 4.43 |

Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, imidazole derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

Evaluation against Cancer Cell Lines

Studies have explored the in vitro antitumor activity of N-alkyl-nitroimidazoles. In one such study, these compounds were tested against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines. The results indicated that N-alkyl nitroimidazoles exhibited significant cytotoxic effects, with a lethal concentration (LC50) as low as 16.7 µM in MDA-MB-231 cells.

Another study investigated a series of 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives for their antiproliferative activity against four human cancer cell lines: MCF-7 (breast), PC3 (prostate), MDA-MB-231 (breast), and Du145 (prostate). Certain compounds within this series were identified as potent anticancer agents, particularly against the MCF-7 cell line, with IC50 values of 1.0 µg/mL. Furthermore, some derivatives showed cytotoxic effects on PC3 and DU145 cell lines with IC50 values of 4.0 and 5.0 µg/mL, respectively. The cytotoxic activity of some 2-methyl-4-nitroimidazole derivatives has also been evaluated against the HepG2 human cancer cell line. researchgate.net

Cytotoxic Activity of Nitroimidazole Analogues Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/LC50) | Reference |

|---|---|---|---|

| N-alkyl nitroimidazoles | MDA-MB-231 (Breast) | LC50 as low as 16.7 µM | |

| 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives | MCF-7 (Breast) | IC50 of 1.0 µg/mL | |

| 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives | PC3 (Prostate) | IC50 of 4.0 µg/mL | |

| 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one derivatives | DU145 (Prostate) | IC50 of 5.0 µg/mL | |

| 2-methyl-4-nitroimidazole derivatives | HepG2 (Liver) | Evaluated for cytotoxicity | researchgate.net |

Mechanisms of Action (e.g., DNA Fragmentation, Cell Cycle Arrest, Topoisomerase Inhibition)

The anticancer potential of imidazole analogues is often linked to their ability to interfere with fundamental cellular processes such as cell division and DNA integrity.

Cell Cycle Arrest: Certain benzimidazole (B57391) derivatives have been shown to effectively suppress the progression of the cell cycle. nih.gov For instance, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to induce cell cycle arrest in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.gov Another study on a benzimidazole carboxylate, MBIC, demonstrated its ability to arrest the cell cycle at the G2-M phase in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov This arrest is a critical mechanism for inhibiting the proliferation of rapidly dividing cancer cells. nih.govmdpi.com The disruption of the cell cycle is often achieved by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com For example, the Wnt/β-catenin pathway inhibitor PNU-74654 was found to induce G1 arrest by downregulating cyclin E and CDK2. mdpi.com

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them prime targets for cancer therapy. wikipedia.orgnih.gov Topoisomerase inhibitors function by blocking the action of these enzymes, leading to DNA damage and ultimately inducing apoptosis in cancer cells. wikipedia.org They are broadly classified into Topoisomerase I (TopI) and Topoisomerase II (TopII) inhibitors. wikipedia.org Some Topoisomerase II inhibitors, known as poisons, stabilize the complex between the enzyme and DNA, which prevents the re-ligation of DNA strands after cleavage, causing lethal double-strand breaks. nih.govnih.gov While Hoechst dyes, a type of bisbenzimidazole, are known to non-selectively inhibit mammalian topoisomerases, certain alkynyl-bisbenzimidazoles have been developed that show selective and effective inhibition of bacterial E. coli topoisomerase I. rsc.org This suggests that the imidazole scaffold can be tailored to create specific topoisomerase inhibitors.

Anti-Inflammatory and Analgesic Activities

Derivatives of 2-methyl-4-nitro-1H-imidazole have demonstrated significant potential as anti-inflammatory and pain-relieving agents in preclinical studies. researchgate.netnih.gov The imidazole ring is a core component of many compounds developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of N1-(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles and their corresponding imidazolium (B1220033) salts showed very good to remarkable anti-inflammatory activity when compared to the standard drug, Diclofenac sodium. researchgate.net Similarly, a series of bis(heterocycles) combining pyrazoline and [1-(4-nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl] moieties also exhibited excellent anti-inflammatory and analgesic effects. scirp.orgscirp.org Certain compounds from this series showed activity statistically comparable to standard drugs like Ibuprofen and Aspirin. scirp.orgscirp.org

| Compound Series | Activity Observed | Standard Drug for Comparison | Reference |

|---|---|---|---|

| N1-(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles | Very good to remarkable anti-inflammatory activity | Diclofenac sodium | researchgate.net |

| [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-pyrazoline hybrids | Excellent anti-inflammatory and analgesic activities | Ibuprofen, Aspirin | scirp.orgscirp.org |

| Substituted 2-phenyl-1H-imidazole derivatives | Significant analgesic and anti-inflammatory effects | Indomethacin (B1671933) | nih.gov |

Inhibition of Inflammatory Mediators (e.g., COX-2)

A primary mechanism behind the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. acs.org Selective inhibition of the COX-2 isoform is a desirable trait as it is primarily associated with inflammation, while the COX-1 isoform is involved in maintaining the gastrointestinal lining. brieflands.com

Several studies have focused on designing imidazole-based compounds as selective COX-2 inhibitors. brieflands.comnih.gov Molecular docking studies have shown that imidazole derivatives can fit well within the catalytic pocket of the COX-2 enzyme, interacting with key active site residues. nih.govbrieflands.com For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles were designed as non-classical selective COX-2 inhibitors, with compound 5b in the series emerging as the most potent inhibitor with a high selectivity index. brieflands.com Other research has also identified various 1,5-diarylpyrrol-3-sulfur derivatives and 2,5-diaryl-1,3,4-oxadiazoles with a methyl sulfonyl group as potent and selective COX-2 inhibitors. acs.orgnih.gov

| Compound Class | Example Compound | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Compound 5b | 0.71 µM | 115 | brieflands.com |

| 2,5-diaryl-1,3,4-oxadiazoles | ODZ2 | 0.48 µM | 132.83 | acs.orgnih.gov |

| 1,5-diarylpyrrol-3-sulfur derivatives | PRLD8 | 0.011 µM | N/A | acs.orgnih.gov |

In vivo Models of Inflammation and Pain

The efficacy of imidazole analogues as anti-inflammatory and analgesic agents has been confirmed in various in vivo animal models. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. nih.govsciencescholar.ussciencescholar.us In this model, several novel imidazole-5(4H)-one derivatives demonstrated a varying degree of anti-inflammatory effects, with some compounds showing potency slightly higher than the reference drug diclofenac. sciencescholar.usneliti.com

For assessing analgesic activity, the writhing test, which involves inducing pain with an irritant, and the hot plate method are commonly used. nih.govnih.gov In the writhing test, several methyl-imidazolyl-1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives showed a significant antinociceptive effect. nih.gov Similarly, the hot plate method revealed that a 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole analogue possessed significant analgesic properties. nih.gov

Antitubercular Activity

Nitroimidazoles are a promising class of compounds being investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov These compounds are particularly interesting because of their activity against Mtb under anaerobic (hypoxic) conditions, which mimic the environment within certain types of tuberculosis lesions. nih.gov While 5-nitroimidazoles like metronidazole are active only against anaerobic Mtb, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mtb. nih.gov

The nitro group is essential for the antitubercular activity in these compounds. nih.gov Research into the structure-activity relationships of nitroimidazoles has shown that for 4-nitroimidazoles, features like a bicyclic oxazine (B8389632) and a lipophilic tail contribute to aerobic activity. nih.gov Several benzimidazole derivatives have also been synthesized and screened for in vitro antitubercular activity, with some showing good results against Mycobacterium tuberculosis. ekb.egnih.gov

Antiviral Activity

The imidazole scaffold is present in compounds exhibiting a broad spectrum of antiviral activities against both RNA and DNA viruses. researchgate.netnih.govresearchgate.net A series of 1-aryl-2-alkyl-4-nitro-1H-imidazole derivatives with substitutions at the 5-position were synthesized and tested for activity against HIV-1 and HIV-2. nih.gov One compound with an arylsulfanyl group showed a potent EC50 value of 0.22 µg/ml against HIV-1. nih.gov Some of these compounds also showed potential, though not definitive, activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov Other research has identified 2-phenylbenzimidazole (B57529) derivatives with high and selective activity against viruses such as BVDV, a surrogate for the Hepatitis C virus. researchgate.net

Other Potential Pharmacological Activities

Beyond the activities already detailed, preclinical studies suggest that this compound analogues and related structures may possess other therapeutic properties.

Anticancer/Cytostatic Activity: In addition to the mechanisms of cell cycle arrest and topoisomerase inhibition, some 4-nitroimidazole (B12731) derivatives have demonstrated cytostatic activity against leukemia and melanoma cell lines. nih.gov This indicates a potential for broader application in oncology.

Antifungal Activity: Nitroimidazole derivatives have also been screened for their antifungal properties. ekb.eg For instance, certain synthesized nitroimidazole derivatives showed potent fungistatic activity against Sclerophoma pityophila. ekb.eg

Antiulcer

Research into 1-substituted imidazole derivatives has demonstrated notable antiulcer properties. researchgate.net A study on newly synthesized 1-substituted imidazoles revealed significant antiulcer activity in both indomethacin with pylorus ligation-induced and absolute alcohol-induced ulcer models in rats. The efficacy of these compounds was assessed by measuring parameters such as gastric volume, pH, free acidity, total acidity, and ulcer index. researchgate.net

The results indicated that the ulcer index in the groups treated with the test compounds was significantly lower compared to the control group and was comparable to the standard drug, ranitidine. researchgate.net Histopathological examination of the stomach tissues further corroborated these findings, showing a marked reduction in ulcer lesions. researchgate.net Specifically, at a higher dose, certain analogues demonstrated a significant reduction in ulcer index, underscoring the potential of this class of compounds in the management of gastric ulcers. researchgate.net

Further studies on substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives also highlighted their potential as anti-ulcer agents through the inhibition of the H+/K+-ATPase pump. nih.gov Molecular docking studies of these analogues revealed strong binding affinities to the proton pump. nih.gov The in vitro H+/K+-ATPase inhibition assay showed IC50 values in the micromolar range, which correlated well with the in vivo antiulcer activity. nih.gov

| Compound | Dose (mg/kg) | Ulcer Index Reduction (%) vs. Control | Model |

|---|---|---|---|

| Imidazole Analogue 1b | 40 | Significant (P < 0.01) | Indomethacin-induced |

| Imidazole Analogue 2b | 40 | Significant (P < 0.01) | Indomethacin-induced |

| Ranitidine (Standard) | 20 | Significant | Indomethacin-induced |

Anthelmintic

The anthelmintic potential of nitro-substituted benzimidazole derivatives has been a subject of significant investigation. orientjchem.org In one study, 2-substituted 5-nitro benzimidazole derivatives were synthesized and evaluated for their activity against the Indian earthworm. orientjchem.org The findings revealed that these compounds exhibited potent anthelmintic effects, with one particular analogue demonstrating superior activity at a concentration of 100 mg/ml, causing paralysis and death of the earthworms in a shorter time compared to the standard drug. orientjchem.org

Another study focused on a novel series of 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acids and their peptide derivatives. researchgate.net These compounds were screened for their anthelmintic activity against various earthworm species and were found to possess moderate to good bioactivity when compared to the reference drugs albendazole (B1665689) and mebendazole. researchgate.net The structural modifications, including the presence of the nitroimidazole moiety, were crucial for their observed activity. researchgate.net

| Compound | Concentration (mg/ml) | Time to Paralysis (min) | Time to Death (min) | Organism |

|---|---|---|---|---|

| 5-nitro-2-phenyl-1H-benzimidazole | 100 | 20 | 24 | Indian Earthworm |

Antidepressant

Analogues of this compound have shown promise as potential antidepressant agents. A study on N-substituted imidazole-5-carboxamides, which are analogues of moclobemide (B1677376), demonstrated potent antidepressant activity in the forced swimming test in mice. brieflands.com These synthesized analogues were found to be more potent than moclobemide itself, with lower minimum effective doses. brieflands.com The replacement of the phenyl ring in moclobemide with a substituted imidazole ring was a key structural modification that led to the enhanced activity. brieflands.com

Another investigation into 2,4,5-trisubstituted imidazole derivatives also reported significant antidepressant effects in the forced swimming test. ijpsjournal.com Among the synthesized compounds, the tri-phenyl imidazole derivative showed good activity, with certain substitutions on the phenyl ring proving to be the most significant. ijpsjournal.com Furthermore, research on an imidazole-based neuronal nitric oxide synthase (nNOS) inhibitor, 1-(2-trifluoromethylphenyl)-imidazole, has shown that it can augment the action of other antidepressants through the serotonergic system. mdpi.com

| Compound | Minimum Effective Dose (mg/kg, i.p.) | Test Model |

|---|---|---|

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(ethylthio)-1H-imidazole-5-carboxamide | 2.5 | Forced Swimming Test (mice) |

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide | 1.25 | Forced Swimming Test (mice) |

| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(propylthio)-1H-imidazole-5-carboxamide | 2.5 | Forced Swimming Test (mice) |

| Moclobemide (Standard) | 20 | Forced Swimming Test (mice) |

Antimalarial

The benzimidazole scaffold is a key feature in several compounds with demonstrated antimalarial activity. nih.gov A study on 2-amidobenzimidazole derivatives revealed a clear structure-activity relationship, with a preference for a pyridine (B92270) fragment in the ortho position leading to significant inhibition of Plasmodium falciparum growth. nih.gov One such compound exhibited an IC50 value of 0.98 µM against a chloroquine-sensitive strain. nih.gov

Furthermore, research on pyrido[1,2-a]benzimidazole (B3050246) compounds has shown potent antimalarial activity, with IC50 values in the sub-micromolar range against P. falciparum. ijpsjournal.com Certain chloro-substituted analogues of the benzimidazole drug lerisetron (B1674766) have also demonstrated high potency against the human malarial parasite. ijpsjournal.com The imidazole ring is a crucial building block for many physiologically active compounds, and imidazole-based molecules have been identified as promising anti-parasitic agents. researchgate.net The development of imidazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) has also shown promise, with good in vitro potency and cellular activity against multiple Plasmodium species. nih.gov

| Compound | IC50 (µM) | Parasite Strain |

|---|---|---|

| 2-amidobenzimidazole derivative (BZ 1) | 0.98 | P. falciparum (chloroquine-sensitive) |

| Pyrido[1,2-a]benzimidazole analogue 1 | 0.69 | P. falciparum (3D7) |

| Pyrido[1,2-a]benzimidazole analogue 2 | 1.60 | P. falciparum (3D7) |

| Pyrido[1,2-a]benzimidazole analogue 3 | 1.61 | P. falciparum (3D7) |

| Chloroquine (Standard) | 1.53 | P. falciparum (3D7) |

Antileishmanial